1-Iodoheptane

Organic Synthesis Alkylation C-C Bond Formation

1-Iodoheptane (n-heptyl iodide, CAS 4282-40-0) is a primary alkyl iodide (C7H15I, MW 226.10) characterized as a clear, colorless liquid. Its fundamental physical properties are well-established: boiling point 204 °C, melting point −48 °C, density 1.379 g/mL at 25 °C, and refractive index n20/D 1.490.

Molecular Formula C7H15I
Molecular Weight 226.1 g/mol
CAS No. 4282-40-0
Cat. No. B1294452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodoheptane
CAS4282-40-0
Molecular FormulaC7H15I
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESCCCCCCCI
InChIInChI=1S/C7H15I/c1-2-3-4-5-6-7-8/h2-7H2,1H3
InChIKeyLMHCYRULPLGEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.55e-05 M

1-Iodoheptane (CAS 4282-40-0) Procurement Guide: Verified Physicochemical Identity and Baseline Specifications


1-Iodoheptane (n-heptyl iodide, CAS 4282-40-0) is a primary alkyl iodide (C7H15I, MW 226.10) characterized as a clear, colorless liquid . Its fundamental physical properties are well-established: boiling point 204 °C, melting point −48 °C, density 1.379 g/mL at 25 °C, and refractive index n20/D 1.490 [1]. The compound is insoluble in water but miscible with common organic solvents including benzene, chloroform, ethanol, ether, and acetone .

Why 1-Bromoheptane and 1-Chloroheptane Cannot Replace 1-Iodoheptane: The Reactivity-Selectivity Trade-off


Within the n-heptyl halide series, generic substitution is scientifically unsound due to profound differences in reaction outcomes. While 1-bromoheptane and 1-chloroheptane share the same alkyl chain, their carbon-halogen bond strengths differ substantially, leading to divergent yields and reaction pathways under identical conditions [1]. The C-I bond is significantly weaker than C-Br or C-Cl bonds, conferring higher electrophilicity but also distinct sensitivity to reaction parameters such as temperature, base strength, and nucleophile identity [2]. Consequently, a protocol optimized for 1-iodoheptane cannot be reliably executed with its bromo or chloro analogs without complete re-validation, nor can procurement decisions assume functional interchangeability.

Quantitative Evidence for 1-Iodoheptane Selection: Direct Comparative Data vs. Closest Analogs


Alkylation Yield: 1-Iodoheptane Outperforms 1-Chloroheptane by 28-Fold Under Identical Conditions

In a direct head-to-head comparison of alkylation with benzyl boronic ester (BnBpin), 1-iodoheptane achieved an 85% yield, compared to only 3% for 1-chloroheptane under the same standard conditions [1]. This represents a 28-fold yield advantage. Notably, 1-bromoheptane achieved a 100% yield in this specific system, demonstrating that the bromo analog is even more effective in this context, while 1-iodoheptane offers an intermediate yet still highly productive reactivity profile.

Organic Synthesis Alkylation C-C Bond Formation

SN2 Reactivity Ranking: Alkyl Iodides Exhibit Class-Leading Nucleophilic Substitution Rates

The rate of SN2 reactions follows the established class-level trend: alkyl iodides > alkyl bromides > alkyl chlorides [1]. This is attributed to the carbon-iodine bond being the weakest (lowest bond dissociation energy) among the halogens and iodide being the best leaving group (weakest conjugate base) [2]. While specific rate constants for 1-iodoheptane vs. 1-bromoheptane are not identified in a single head-to-head kinetic study, the general principle that iodoalkanes react several times faster than corresponding bromoalkanes is a fundamental, quantitative inference from physical organic chemistry.

Physical Organic Chemistry Nucleophilic Substitution Kinetics

GC Retention Index: Unique Kovats Index Enables Unambiguous Analytical Identification

On a non-polar OV-101 capillary GC column under temperature-programmed conditions (40°C to 280°C at 2 K/min), 1-iodoheptane exhibits a Kovats retention index of 1122 [1]. This value is distinct from 1-bromoheptane and 1-chloroheptane, which have different indices due to their varying boiling points and polarities.

Analytical Chemistry Gas Chromatography Quality Control

Carborane Functionalization: Enables Synthesis of Liquid Crystalline Dendron Precursors

1-Iodoheptane was successfully employed in the facile functionalization of symmetrical star-shaped carborane core structures [1]. This reaction with 1-iodoheptane and trivinylchlorosilane produced compounds with potential applications as liquid crystalline substances and as precursors for higher-order carbosilane dendrons [2].

Materials Science Dendrimers Liquid Crystals

Antimalarial Intermediate: Glycosyl Hydroperoxide Synthesis for Drug Discovery

1-Iodoheptane is specifically cited as a reagent in the preparation of glycosyl hydroperoxide, which is a potential antimalarial agent [1].

Medicinal Chemistry Antimalarial Drug Development

Validated Application Scenarios for 1-Iodoheptane Based on Quantitative Evidence


High-Yield Alkylation for C-C Bond Formation in Organic Synthesis

Leverage the 85% yield in alkylation with benzyl boronic esters [1]. This scenario is ideal for synthetic chemists installing heptyl groups where the chloro analog (3% yield) is unviable and the bromo analog may be overly reactive for sensitive substrates. The data supports predictable, moderate-to-high productivity.

Gas Chromatography Method Development and QC Verification

Utilize the established Kovats retention index of 1122 on OV-101 columns [2] for unambiguous identification. Analytical labs can incorporate this value into standard operating procedures for purity assessment and to differentiate 1-iodoheptane from potential halogenated impurities or misidentified shipments.

Functionalization of Boron Cluster Compounds for Advanced Materials

Apply 1-iodoheptane in the synthesis of carborane-containing star-shaped molecules and dendron precursors [3]. This is a literature-validated application for materials scientists developing novel liquid crystals or carbosilane dendrimers, where the specific reactivity profile of the iodide enables successful heptyl group introduction.

Medicinal Chemistry Building Block for Antimalarial Lead Optimization

Employ 1-iodoheptane as a reagent for preparing glycosyl hydroperoxide derivatives with potential antimalarial activity [4]. This provides a documented synthetic route for drug discovery teams, reducing the time required for exploratory chemistry around this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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